4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
CAS No.: 498534-74-0
Cat. No.: VC16127270
Molecular Formula: C33H38N2O6
Molecular Weight: 558.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 498534-74-0 |
|---|---|
| Molecular Formula | C33H38N2O6 |
| Molecular Weight | 558.7 g/mol |
| IUPAC Name | (4E)-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C33H38N2O6/c1-5-34(6-2)17-18-35-30(24-13-16-27(36)28(20-24)40-7-3)29(32(38)33(35)39)31(37)26-15-14-25(19-22(26)4)41-21-23-11-9-8-10-12-23/h8-16,19-20,30,36-37H,5-7,17-18,21H2,1-4H3/b31-29+ |
| Standard InChI Key | UDWBAGJJVUCZLA-OWWNRXNESA-N |
| Isomeric SMILES | CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C=C4)O)OCC |
| Canonical SMILES | CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C=C4)O)OCC |
Introduction
The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with a specific structure and properties. It belongs to the class of pyrrol-2(5H)-ones, which are known for their diverse biological activities and applications in pharmaceutical research.
Synthesis and Availability
The synthesis of this compound would typically involve multi-step organic synthesis, including reactions such as esterification, amidation, and possibly palladium-catalyzed cross-coupling reactions to form the desired pyrrol-2(5H)-one structure. It is available from specialized chemical suppliers, often for research purposes only.
Safety and Handling
Handling of this compound should follow standard laboratory safety protocols due to its potential toxicity. Although specific hazard statements are not detailed, compounds with similar structures may pose risks if ingested or if they come into contact with skin or eyes.
Research Findings
Research on compounds with similar structures suggests potential applications in drug discovery. For instance, pyrrol-2(5H)-ones have been explored for their ability to inhibit various enzymes and receptors, which could be beneficial in treating diseases.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C33H38N2O6 |
| Molecular Weight | 558.66 g/mol |
| CAS Number | 498534-74-0 |
| Chemical Structure | Pyrrol-2(5H)-one core with benzyloxy, diethylaminoethyl, and ethoxyhydroxyphenyl groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume